(S,S)-Ritalinic Acid TFA Salt
Description
Properties
Molecular Formula |
C13H17NO2.C2HF3O2 |
|---|---|
Molecular Weight |
333.3 |
Origin of Product |
United States |
Synthetic Pathways and Chiral Resolution Strategies for S,s Ritalinic Acid Tfa Salt
Historical and Modern Synthetic Routes to Ritalinic Acid (Racemic and Enantioselective)
The synthesis of ritalinic acid has evolved from classical racemic preparations followed by resolution to more sophisticated enantioselective methods that aim to produce a single enantiomer directly.
Classical Racemic Syntheses and Diastereomeric Salt Resolution Techniques
Historically, threo-ritalinic acid was prepared as a racemic mixture ((d,l)-threo-ritalinic acid). A common method involves the hydrolysis of a mixture of acetamide precursors, (2RS)-2-phenyl-2-[(2SR)-piperidin-2-yl]acetamide and (2RS)-2-phenyl-2-[(2RS)-piperidin-2-yl]acetamide, using a strong base like sodium hydroxide in a suitable solvent such as 1-butanol or 2-propanol. quickcompany.in The reaction mixture is heated, and after completion, the pH is adjusted to near neutral (6.6±0.5) with hydrochloric acid to precipitate the racemic threo-ritalinic acid. quickcompany.in Another route is the hydrolysis of the methyl ester, racemic threo-methylphenidate, to yield the free acid. nih.gov
The separation of the racemic mixture into its constituent enantiomers is a critical step. While ritalinic acid itself is difficult to resolve with many common resolving agents, its salts can be effectively separated. mdma.ch This is typically achieved through diastereomeric salt resolution. The process involves reacting the racemic acid (often as an acid addition salt like the hydrochloride) with a single enantiomer of a chiral resolving agent. google.com This reaction creates a pair of diastereomeric salts with different physical properties, such as solubility, allowing one to be selectively crystallized from the solution. mdpi.com
The choice of resolving agent is crucial for efficient separation. For instance, (+)-di-para-toluyl-D-tartaric acid has been successfully used to resolve racemic methylphenidate, the precursor ester, by selectively precipitating the (2R,2'R)-methylphenidate salt. Similarly, chiral bases like (-)-1-phenylethylamine can be used to resolve threo-ritalinic acid hydrochloride, yielding a salt enriched in the (d)-threo-enantiomer. google.com By selecting the opposite enantiomer of the resolving agent (e.g., (-)-di-para-toluyl-L-tartaric acid), the (S,S)-enantiomer can be targeted for precipitation. The less soluble diastereomeric salt is isolated by filtration, and the desired ritalinic acid enantiomer is then liberated by treatment with an acid or base. google.com
| Resolving Agent | Target Compound | Enantiomer Isolated | Reference |
|---|---|---|---|
| (+)-Di-para-toluyl-D-tartaric acid | (±)-threo-Methylphenidate | (2R,2'R)-(+)-threo-Methylphenidate | |
| (-)-1-Phenylethylamine | (±)-threo-Ritalinic acid hydrochloride | (d)-threo-Ritalinic acid | google.com |
| (+)-Dibenzoyl-D-tartaric acid | (dl)-threo-Ritalinic acid | (d)-threo-Ritalinic acid | google.com |
| 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNDHP) | (±)-threo-Methylphenidate | (2R,2'R)-(+)-threo-Methylphenidate | mdma.chgoogle.com |
Enantioselective Synthesis Approaches to Ritalinic Acid
Modern synthetic chemistry has moved towards enantioselective methods that create the desired stereochemistry directly, avoiding the need for resolution and the loss of 50% of the material. These approaches often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a key bond-forming reaction.
One notable enantioselective synthesis of a methylphenidate precursor involves a rhodium-mediated C-H insertion reaction of methyl phenyldiazoacetate with N-BOC-piperidine. mdma.ch Another advanced approach utilizes an asymmetric aldol-type reaction. For example, the C-C bond forming reaction between N-protected α-methoxypiperidine and a silyl enol ether can be achieved with high diastereo- and enantioselectivity using a combination of TiCl₄ and diisopropylethylamine (DIPEA). mdma.ch This method yielded the threo isomer with an enantiomeric excess (ee) of 99.6%. mdma.ch
Enzymatic methods also provide a powerful route to enantiomerically pure ritalinic acid. The hydrolysis of racemic esters or amides using enzymes like lipases, esterases, or amidases can proceed with high enantioselectivity. mdma.ch For instance, hydrolysis of (±)-trans-7-phenyl-1-azabicyclo[4.2.0]octan-8-one using a lactamase enzyme in a phosphate buffer afforded (2R,2'R)-threo-ritalinic acid with an ee greater than 96%. mdma.ch Similarly, enzymatic hydrolysis of (±)-threo-2-phenyl-2-(2-piperidyl)acetonitrile can produce (2R,2'R)-threo-ritalinic acid in 98% ee. mdma.ch By carefully selecting the enzyme and reaction conditions, it is possible to selectively hydrolyze one enantiomer, leaving the other, or to produce the desired enantiomeric acid.
Targeted Synthesis of (S,S)-Ritalinic Acid
While much of the literature focuses on the synthesis of the pharmacologically more active (R,R)-enantiomer, the same principles and methodologies can be adapted for the targeted synthesis of (S,S)-ritalinic acid.
Application of Chiral Auxiliaries and Catalysts in (S,S)-Ritalinic Acid Synthesis
The synthesis of the (S,S)-enantiomer can be achieved by employing the opposite enantiomer of the chiral catalyst or auxiliary used for the (R,R)-synthesis. In asymmetric catalysis, the chirality of the catalyst dictates the chirality of the product. Therefore, in the rhodium-mediated C-H insertion or the asymmetric aldol-type reactions previously mentioned, the use of the enantiomeric form of the chiral ligand or catalyst would be expected to produce the (S,S)-product. mdma.ch
In resolution strategies, as noted earlier, employing an L-tartaric acid derivative such as (-)-di-p-toluoyl-L-tartaric acid would facilitate the crystallization of the diastereomeric salt containing (S,S)-methylphenidate, which can then be hydrolyzed to (S,S)-ritalinic acid. google.com Similarly, using (+)-1-phenylethylamine instead of its (-) enantiomer in the resolution of (±)-threo-ritalinic acid hydrochloride would be the logical approach to isolate the (S,S)-enantiomer.
Stereocontrol Mechanisms in Reaction Pathways Leading to the (S,S)-Enantiomer
The mechanism of stereocontrol in these reactions relies on the formation of diastereomeric transition states that have different energy levels. The chiral catalyst or auxiliary creates a chiral environment around the reacting molecules. For the reaction to proceed, the substrates must approach each other in a specific orientation that is energetically favored.
For example, in the asymmetric aldol-type reaction, the chiral ligand coordinates to the Lewis acid (e.g., TiCl₄), creating a chiral complex. mdma.ch This complex then coordinates with the reactants, forcing them into a conformation that minimizes steric hindrance in the transition state. This controlled orientation ensures that the incoming nucleophile attacks a specific face of the electrophile, leading to the preferential formation of one enantiomer. The pathway leading to the (S,S)-enantiomer would proceed through a transition state that is the mirror image of that leading to the (R,R)-enantiomer. The lower energy of this specific transition state, dictated by the chirality of the catalyst, is the key to the high enantioselectivity of the reaction.
| Method | Key Reagents/Catalysts | Stereocontrol Principle | Reported Enantiomeric Excess (ee) for (R,R) Isomer | Reference |
|---|---|---|---|---|
| Asymmetric Aldol-Type Reaction | TiCl₄, DIPEA, Chiral Ligands | Formation of a diastereomeric transition state directed by a chiral Lewis acid complex. | 99.6% | mdma.ch |
| Enzymatic Hydrolysis (Lactam) | Lactamase Enzyme | Enzyme's active site stereoselectively binds and hydrolyzes one enantiomer of the substrate. | >96% | mdma.ch |
| Enzymatic Hydrolysis (Nitrile) | Nitrile Hydratase, Amidase | Stereoselective enzymatic conversion. | 98% | mdma.ch |
Formation and Purification of the Trifluoroacetate (B77799) Salt
Once enantiomerically pure (S,S)-ritalinic acid free base is obtained, it can be converted into its trifluoroacetate (TFA) salt. TFA salts are common in peptide and amine chemistry, often resulting from purification steps using trifluoroacetic acid as an ion-pairing agent in chromatography. wpmucdn.com
The formation of the (S,S)-Ritalinic Acid TFA salt is a straightforward acid-base reaction. The free base of (S,S)-ritalinic acid, which contains a basic piperidine (B6355638) nitrogen, is dissolved in a suitable organic solvent. An equimolar amount of trifluoroacetic acid (CF₃COOH) is then added to the solution. google.comwikipedia.org The proton from the strong trifluoroacetic acid protonates the amine, forming the trifluoroacetate salt, which can then be isolated.
Purification of the resulting salt is typically achieved by recrystallization from an appropriate solvent system or by precipitation. The crude salt is dissolved in a minimal amount of a hot solvent in which it is soluble and then allowed to cool slowly. The pure salt crystals will form, leaving impurities behind in the mother liquor. Alternatively, the salt can be precipitated by adding a non-solvent to a solution of the salt. The purity of the final product, this compound, can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. bdg.co.nz In some cases, if the TFA salt is highly water-soluble, specialized resins may be used to exchange other counter-ions for trifluoroacetate. nih.gov
Methodologies for Trifluoroacetate Salt Formation from Ritalinic Acid
The formation of a trifluoroacetate salt from ritalinic acid is an acid-base reaction. Ritalinic acid is an amino acid, possessing both a carboxylic acid group and a basic secondary amine within the piperidine ring. Trifluoroacetic acid (TFA) is a strong organic acid that selectively protonates the more basic nitrogen atom of the piperidine ring to form the corresponding ammonium (B1175870) trifluoroacetate salt.
The general procedure involves reacting (S,S)-ritalinic acid with trifluoroacetic acid in a suitable solvent. The choice of solvent is crucial to ensure the dissolution of the starting material and, ideally, the precipitation of the final salt product.
Key Steps in TFA Salt Formation:
Dissolution: The (S,S)-ritalinic acid free base is dissolved in an appropriate organic solvent.
Acid Addition: A stoichiometric equivalent of trifluoroacetic acid is added to the solution. The reaction is typically performed at room temperature.
Salt Precipitation/Isolation: The TFA salt may precipitate directly from the reaction mixture, or it can be isolated by removing the solvent under reduced pressure.
The reaction is a straightforward proton transfer. The strong acidity of TFA ensures a complete reaction to form the salt.
| Parameter | Condition/Reagent | Rationale/Purpose |
|---|---|---|
| Starting Material | (S,S)-Ritalinic Acid | The chiral free base required for the synthesis. |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid used to protonate the piperidine nitrogen and form the salt. |
| Solvents | Methanol (B129727), Ethanol, Dichloromethane | Selected based on the solubility of the ritalinic acid and the resulting TFA salt. Alcohols are common for dissolving amino acids, while dichloromethane can also be used. |
| Temperature | Room Temperature (approx. 20-25°C) | The acid-base reaction is typically fast and exothermic, not requiring heat. Cooling may be used to control the reaction or promote crystallization. |
| Isolation Method | Precipitation and Filtration or Solvent Evaporation | Depends on the solubility of the TFA salt in the chosen solvent system. Filtration is preferred for crystalline products. |
Crystallization and Purification Techniques for this compound
Crystallization is a fundamental technique for the purification of chiral compounds like this compound. The goal is to produce a highly ordered solid crystal lattice, which excludes impurities present in the mother liquor. Recrystallization is a common method to enhance the purity of the final product.
The process generally involves dissolving the crude TFA salt in a suitable solvent or solvent mixture at an elevated temperature to create a supersaturated solution, followed by controlled cooling to induce crystallization.
General Crystallization and Purification Protocol:
Solvent Selection: An ideal solvent will dissolve the TFA salt at higher temperatures but have low solubility for the salt at lower temperatures. Common solvents for the crystallization of organic salts include lower alkanols like methanol or ethanol. google.com
Dissolution: The crude this compound is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.
Cooling and Crystallization: The solution is slowly cooled to allow for the formation of well-defined crystals. The cooling process can be staged, for instance, by first cooling to room temperature and then further cooling in an ice bath (0-5°C) to maximize the yield of the precipitate. google.com
Isolation: The resulting crystals are isolated from the mother liquor via filtration, typically under vacuum.
Washing: The isolated crystals are washed with a small amount of the cold crystallization solvent to remove any residual impurities adhering to the crystal surface.
Drying: The purified crystals are dried under vacuum to remove any remaining solvent.
Seeding, the introduction of pre-formed crystals of the desired salt, can be employed to initiate crystallization if spontaneous nucleation is slow. google.com The purity of the final product is often assessed using techniques like High-Performance Liquid Chromatography (HPLC).
| Parameter | Technique/Condition | Purpose and Expected Outcome |
|---|---|---|
| Primary Solvent | Methanol, Ethanol | Chosen for their ability to dissolve the salt at elevated temperatures and yield crystalline product upon cooling. |
| Anti-Solvent | Diethyl ether, Hexane | A less polar solvent in which the salt is insoluble. Added to a solution of the salt to induce precipitation. |
| Temperature Gradient | Cooling from reflux to 0-5°C | Slow cooling promotes the formation of larger, more pure crystals. Rapid cooling can trap impurities. google.com |
| Isolation Method | Vacuum Filtration | Efficiently separates the solid crystals from the liquid mother liquor containing impurities. |
| Washing Solvent | Chilled Methanol/Ethanol | Removes impurities from the crystal surface without significantly dissolving the desired product. |
| Purity Analysis | HPLC, Chiral HPLC | Confirms the chemical purity and enantiomeric excess of the final this compound. |
Stereochemical Investigations and Enantiomeric Purity Assessment of S,s Ritalinic Acid Tfa Salt
Stereoisomeric Characterization of Ritalinic Acid
Ritalinic acid, or 2-phenyl-2-(piperidin-2-yl)acetic acid, possesses two chiral centers, leading to the existence of four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). These isomers are grouped into two pairs of enantiomers, known as the threo [(R,R) and (S,S)] and erythro [(R,S) and (S,R)] diastereomers. The precise three-dimensional arrangement of these atoms is fundamental to the molecule's properties and interactions in a chiral environment.
Assignment of Absolute Configuration (S,S) through Spectroscopic and X-ray Diffraction Methods
The unambiguous determination of the absolute configuration of a specific stereoisomer is a critical step in stereochemical analysis. For ritalinic acid, this is achieved through a combination of advanced spectroscopic and crystallographic techniques.
X-ray Diffraction: Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govicdd.com While a crystal structure for the specific (S,S)-ritalinic acid TFA salt is not widely published, the methodology has been applied to its parent compound and racemic forms. For instance, the crystal structure of (±)-threo-ritalinic acid has been analyzed, revealing key structural features in the solid state. nih.govsonar.ch The absolute configuration of the biologically active enantiomer of the parent compound, (+)-threo-methylphenidate, was confirmed to be (2R,2'R) using X-ray crystallography. nih.gov Since the hydrolysis of the methyl ester to the carboxylic acid does not alter the chiral centers, it follows that (R,R)-methylphenidate yields (R,R)-ritalinic acid. Consequently, the (S,S)-ritalinic acid enantiomer is the mirror image of this structure. To determine the absolute configuration of an enantiomerically pure sample like (S,S)-ritalinic acid directly, crystallographers can employ anomalous dispersion techniques, which are sensitive to the absolute arrangement of atoms in a non-centrosymmetric crystal.
Spectroscopic Methods: In the absence of a suitable single crystal, chiroptical spectroscopic methods offer a powerful alternative for assigning absolute configuration. spark904.nl Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is particularly effective. The VCD spectrum of a chiral molecule is unique to its absolute configuration; enantiomers produce mirror-image spectra. spark904.nl By comparing the experimentally measured VCD spectrum of an enantiomer to spectra computed using quantum mechanical calculations for a known configuration (e.g., the 'S,S' configuration), an unambiguous assignment can be made. spark904.nl
Conformational Analysis of the Piperidine (B6355638) and Carboxylic Acid Moieties in the (S,S)-Enantiomer
The biological activity and physical properties of a molecule are governed not only by its absolute configuration but also by its preferred three-dimensional shape, or conformation. For (S,S)-ritalinic acid, the conformational flexibility of the piperidine ring and the orientation of the carboxylic acid group are of primary importance.
Studies on the threo-diastereomer of ritalinic acid and its parent compound, methylphenidate, have provided significant insights into its conformational preferences. nih.govnih.gov
Piperidine Ring Conformation: The six-membered piperidine ring typically adopts a low-energy chair conformation. The substituents (the phenylacetyl group and the hydrogen atom on the adjacent carbon) can occupy either axial or equatorial positions. Computational and experimental data suggest that the conformer with the bulky phenylacetyl group in the equatorial position is energetically favored to minimize steric hindrance.
Carboxylic Acid Moiety Orientation: The orientation of the carboxylic acid group relative to the piperidine ring is defined by the torsion angle around the C-C bond connecting them. X-ray analysis of (±)-threo-ritalinic acid shows an antiperiplanar arrangement of the hydrogen atoms on the two chiral carbons in the solid state. nih.govsonar.ch In the global minimum energy conformation of the related threo-methylphenidate, the carbonyl oxygen of the ester group is oriented toward the protonated amine group of the piperidine ring, suggesting a potential intramolecular interaction. nih.gov This preference for a specific spatial arrangement is a result of minimizing unfavorable steric interactions, a principle known as the minimization of negative gauche interactions. nih.gov
Advanced Methods for Enantiomeric Excess Determination
Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present compared to the other. Accurate determination of e.e. is essential in pharmaceutical development and analysis. Several advanced analytical techniques are employed for the quantitative assessment of this compound.
Chiral Liquid Chromatography (HPLC) for Enantioseparation
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. sigmaaldrich.comusask.caclearsynth.combdg.co.nzresearchgate.net The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.
Several HPLC methods have been successfully developed for the enantioseparation of ritalinic acid. nih.govresearchgate.net A common approach involves using protein-based CSPs, such as an α1-acid glycoprotein (B1211001) column, which has demonstrated baseline separation of the d- and l-enantiomers of ritalinic acid. nih.gov Another effective class of CSPs are macrocyclic glycopeptides, such as the CHIROBIOTIC V2 column, which also provides excellent resolution. researchgate.net The separated enantiomers are typically detected using ultraviolet (UV) spectroscopy. nih.gov
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Chiral Stationary Phase | α1-acid glycoprotein | CHIROBIOTIC V2 |
| Mobile Phase | 0.4% acetic acid and 0.1% dimethyloctylamine, pH 3.4 | 20 mM ammonium (B1175870) acetate, pH 4.1; methanol (B129727) (7:93, v/v) |
| Flow Rate | Not specified | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 230 nm |
| Separation Factor (α) | 2.08 | Not specified |
| Reference | nih.gov |
Gas Chromatography (GC) with Chiral Stationary Phases for Derivatized Forms
Gas chromatography (GC) can also be used for enantiomeric separation, but it requires the analyte to be volatile and thermally stable. Ritalinic acid, being a zwitterionic amino acid at neutral pH, has low volatility. Therefore, derivatization is a mandatory step to convert both the carboxylic acid and the amine functional groups into less polar, more volatile moieties.
Common derivatization strategies include:
Esterification: The carboxylic acid group is converted to an ester (e.g., methyl or ethyl ester).
Acylation: The secondary amine of the piperidine ring is acylated, for instance, with trifluoroacetic anhydride (B1165640) to form an N-trifluoroacetyl (N-TFA) derivative. sigmaaldrich.com
Once derivatized, the resulting compound can be separated on a GC column containing a chiral stationary phase, such as a cyclodextrin-based phase (e.g., CHIRALDEX™). sigmaaldrich.com A study on the parent compound methylphenidate demonstrated successful enantioseparation of its N-TFA derivative, a technique that is adaptable for ritalinic acid following esterification. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining enantiomeric purity. In a standard (achiral) solvent, the NMR spectra of two enantiomers are identical. However, their signals can be resolved by adding a chiral auxiliary agent to the NMR tube. researchgate.net
There are two main types of chiral auxiliaries used:
Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). libretexts.org The CSR forms rapidly exchanging, transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have distinct NMR spectra, leading to the splitting of signals for the corresponding protons or carbons. libretexts.org
Chiral Solvating Agents (CSAs): These agents, such as chiral alcohols or acids, form diastereomeric solvates through non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions). unipi.it This association creates a different average magnetic environment for each enantiomer, resulting in separate NMR signals.
In both cases, the enantiomeric excess can be accurately calculated by integrating the areas of the separated signals corresponding to each enantiomer. nih.gov This method is non-destructive and can provide a direct measure of enantiomeric composition.
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Chiroptical spectroscopic techniques, namely optical rotation and circular dichroism (CD) spectroscopy, are powerful non-destructive methods for investigating the stereochemistry of chiral molecules like this compound. These techniques rely on the differential interaction of chiral molecules with plane-polarized and circularly polarized light, respectively.
Optical Rotation
Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. It is a fundamental property used to characterize enantiomers, which rotate the plane of polarized light by equal amounts but in opposite directions. The direction of rotation is denoted by (+) or d for dextrorotatory (to the right) and (-) or l for levorotatory (to the left). The specific rotation, [α], is a standardized measure of this rotation and is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).
Illustrative Data for Optical Rotation
The following table provides a hypothetical representation of how specific rotation data for the enantiomers of threo-ritalinic acid might be presented. It is important to note that these are not experimentally verified values for the TFA salt.
| Compound | Enantiomer | Hypothetical Specific Rotation [α]D |
| threo-Ritalinic Acid | (S,S) | -X° (c 1, Methanol) |
| threo-Ritalinic Acid | (R,R) | +X° (c 1, Methanol) |
Table 1: Illustrative example of specific rotation data for threo-ritalinic acid enantiomers. "X" represents the magnitude of the specific rotation.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorption (ΔA) against wavelength and provides information about the absolute configuration and conformational features of a molecule. Enantiomers produce mirror-image CD spectra.
A CD spectrum can be a valuable tool for assessing the enantiomeric purity of a sample. For a pure sample of this compound, a characteristic CD spectrum would be obtained. The presence of its enantiomer, (R,R)-Ritalinic Acid, would lead to a spectrum with reduced intensity, and a racemic mixture would show no CD signal.
Detailed experimental CD spectra for this compound are not available in the surveyed scientific literature. However, the technique remains a primary method for the stereochemical analysis of chiral compounds. The spectrum would be influenced by the chromophores present in the molecule, such as the phenyl ring, and their spatial arrangement around the chiral centers.
Advanced Analytical Methodologies for Characterization and Quantification of S,s Ritalinic Acid Tfa Salt
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the foundational characterization of the (S,S)-ritalinic acid molecule and its trifluoroacetate (B77799) salt form.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of (S,S)-Ritalinic Acid in solution. nih.gov The spectra for the (S,S)-enantiomer are identical to the (R,R)-enantiomer in a non-chiral solvent.
¹H NMR provides detailed information about the proton environment in the molecule. For the threo-isomer of ritalinic acid, the spectrum reveals an antiperiplanar arrangement of the hydrogen atoms on the Cα and C2' carbons of the piperidine (B6355638) ring. nih.gov Key signals include multiplets for the aromatic protons of the phenyl group, and distinct signals for the protons on the piperidine ring and the α-carbon. iucr.org
¹³C NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the carbon skeleton, including the carboxyl carbon, the phenyl ring carbons, and the piperidine ring carbons. iucr.org
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies proton-proton couplings within the piperidine and phenyl rings, while HSQC correlates directly bonded proton and carbon atoms, confirming assignments made in the 1D spectra. These 2D techniques were instrumental in the structural elucidation of deuterated ritalinic acid analogs used as internal standards in quantitative analyses. cerilliant.com
Table 1: Representative NMR Chemical Shifts for (±)-threo-Ritalinic Acid in D₂O Note: The (S,S)-enantiomer will exhibit identical shifts in an achiral solvent.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Assignment |
|---|---|---|---|
| ¹³C | 178.1 | - | Carboxyl (C=O) |
| ¹³C | 136.8 | - | Phenyl C (quaternary) |
| ¹³C | 129.1 | - | Phenyl CH |
| ¹³C | 128.4 | - | Phenyl CH |
| ¹³C | 127.8 | - | Phenyl CH |
| ¹³C | 59.2 | - | Piperidine C2 |
| ¹³C | 56.6 | - | α-Carbon |
| ¹³C | 44.9 | - | Piperidine C6 |
| ¹H | 7.46-7.30 | m | Phenyl Protons (5H) |
| ¹H | 3.61 | d (J = 9.3 Hz) | α-Proton (H7) |
| ¹H | 3.55 | ddm (J = 2.8, 9.3 Hz) | Piperidine H2 |
| ¹H | 3.47 | dm (J = 12.8 Hz) | Piperidine H6e |
| ¹H | 3.04 | td (J = 3.2, 12.8 Hz) | Piperidine H6a |
Data sourced from Wyss et al., 2013. iucr.org
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in the molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy is particularly useful for identifying polar bonds. The IR spectrum of ritalinic acid shows characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), the secondary amine of the piperidine ring (N-H stretching and bending), and the aromatic phenyl group (C-H and C=C stretching). iucr.org For the TFA salt, additional strong bands corresponding to the trifluoroacetate anion would be expected, notably from the C=O and C-F stretching vibrations.
Table 2: Key IR Absorption Bands for Ritalinic Acid and TFA Salt
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~2938 | C-H (Aliphatic) | Stretching |
| ~1653 | C=O (Carboxylate) | Asymmetric Stretching |
| ~1565 | N-H | Bending |
| ~1380 | C=O (Carboxylate) | Symmetric Stretching |
| ~1200 | C-F (TFA) | Stretching |
Ritalinic acid data sourced from Wyss et al., 2013. iucr.org TFA data is representative.
Raman Spectroscopy is more sensitive to non-polar, symmetric bonds. It would be effective in characterizing the C-C skeletal vibrations of the phenyl and piperidine rings, providing complementary information to the IR spectrum.
Mass spectrometry is a cornerstone for confirming the molecular weight and investigating the structure of (S,S)-Ritalinic Acid TFA Salt.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For ritalinic acid (C₁₃H₁₇NO₂), the expected monoisotopic mass is 219.1259 g/mol . nih.gov HRMS analysis can confirm this mass with high precision (typically within 5 ppm), distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. After isolation, the parent ion is fragmented, and the resulting product ions are analyzed. This provides structural information and a characteristic fingerprint for the molecule. Studies on deuterated ritalinic acid have shown that the molecule fragments well, allowing for robust analytical methods. cerilliant.com Common fragmentation pathways for ritalinic acid in positive ion mode include the loss of the carboxyl group (-COOH) and cleavages within the piperidine ring structure. This fragmentation data is crucial for developing selective and sensitive quantification methods, such as Selected Reaction Monitoring (SRM) in LC-MS analysis. nih.gov
Chromatographic Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification in various matrices.
Liquid chromatography is the most widely used technique for the analysis of ritalinic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification of ritalinic acid. nih.govresearchgate.net Numerous validated methods have been developed for its determination in biological fluids such as urine, oral fluid, and plasma. nih.govnih.govnih.gov These methods typically use reversed-phase chromatography coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. nih.govnih.gov The use of stable isotope-labeled internal standards, such as d₁₀-ritalinic acid, corrects for matrix effects and ensures high accuracy and precision. cerilliant.comnih.gov
Table 3: Example of LC-MS/MS Method Parameters for Ritalinic Acid Analysis
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | PFP Propyl nih.gov |
| Mobile Phase | Gradient of 0.02% Ammonium (B1175870) Formate and Acetonitrile nih.gov |
| Flow Rate | 1 mL/min sigmaaldrich.com |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |
| Performance | |
| Limit of Detection (LOD) | 0.2 - 5 µg/L nih.govnih.gov |
| Limit of Quantitation (LOQ) | 0.5 - 100 µg/L nih.govnih.gov |
Data compiled from multiple sources. nih.govnih.govsigmaaldrich.com
Liquid Chromatography with UV detection (LC-UV) is another viable method for purity assessment and quantification, particularly at higher concentrations. nih.gov Ritalinic acid contains a phenyl chromophore, allowing for detection at low UV wavelengths, typically around 192-230 nm. sigmaaldrich.comnih.gov Chiral HPLC methods using specific columns, such as those based on vancomycin (B549263) (e.g., CHIROBIOTIC V2), have been developed to separate the enantiomers of ritalinic acid, which is essential for analyzing the stereochemically pure (S,S)-form. sigmaaldrich.comresearchgate.net
Gas chromatography is not suitable for the direct analysis of ritalinic acid due to its low volatility and the presence of polar functional groups (carboxylic acid and secondary amine). These groups can cause poor peak shape and irreversible adsorption onto the column. jfda-online.com Therefore, chemical derivatization is required prior to GC-MS analysis. nih.gov
The process involves converting the polar -COOH and -NH groups into less polar, more volatile esters and amides. Common derivatization approaches include:
Alkylation: Methylation of the carboxylic acid group. researchgate.net
Acylation: Reaction of the amine and carboxyl groups with reagents like N-trifluoroacetylprolyl chloride (TFP-Cl). nih.gov This reagent is also chiral, allowing for the separation of the resulting diastereomers on a standard achiral GC column, which is a powerful strategy for enantiospecific analysis. nih.govresearchgate.net
Once derivatized, the analyte can be effectively separated by GC and detected with high specificity by a mass spectrometer. nih.gov
Supercritical Fluid Chromatography (SFC) for Chiral Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for the chiral separation of pharmaceutical compounds, including the enantiomers of ritalinic acid. nih.govselvita.com This method utilizes a mobile phase, typically carbon dioxide, at a temperature and pressure above its critical point, affording it properties of both a liquid and a gas. chromatographyonline.com The advantages of SFC over traditional High-Performance Liquid Chromatography (HPLC) include faster analysis and equilibration times, reduced consumption of organic solvents, and higher chromatographic efficiency, which allows for high flow rates without a significant loss in separation performance. selvita.comchromatographyonline.comafmps.be
For the chiral separation of ritalinic acid, SFC is particularly advantageous due to the compound's two chiral centers. nih.govresearchgate.net The technique allows for the effective resolution of the (S,S)-enantiomer from its corresponding (R,R)-enantiomer. The separation is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. openochem.org Polysaccharide-based columns are commonly employed for this purpose in SFC. afmps.be
Research has demonstrated the development and validation of SFC methods, often coupled with mass spectrometry (SFC-MS/MS), for the separation and quantification of ritalinic acid enantiomers in various biological matrices. nih.govtdl.org These methods provide high sensitivity and selectivity, which are essential for accurately determining the enantiomeric purity of the this compound. researchgate.net The use of a co-solvent, such as methanol (B129727) with an additive like trifluoroacetic acid, is often necessary to achieve optimal peak shape and resolution. afmps.be
Table 1: Illustrative SFC Method Parameters for Chiral Separation of Ritalinic Acid Enantiomers
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) | To facilitate differential interaction with enantiomers for separation. afmps.beopenochem.org |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol) | To carry the analyte through the column; modifier adjusts polarity and improves solubility. chromatographyonline.com |
| Additive | Trifluoroacetic Acid (TFA) or other acid | To improve peak shape and suppress ionization of acidic analytes. afmps.be |
| Flow Rate | 2.0 - 5.0 mL/min | Higher flow rates than HPLC are possible, leading to faster analysis times. afmps.be |
| Back Pressure | 100 - 150 bar | To maintain the CO2 in a supercritical state. |
| Temperature | 35 - 45 °C | To control the density and solvating power of the supercritical fluid. afmps.be |
| Detection | UV or Mass Spectrometry (MS) | For sensitive and specific detection and quantification of the separated enantiomers. nih.gov |
Elemental Analysis and Thermogravimetric Analysis (TGA) for Salt Characterization
Characterizing the salt form of an active pharmaceutical ingredient is critical. Elemental Analysis and Thermogravimetric Analysis (TGA) are fundamental techniques used to confirm the identity, stoichiometry, and thermal properties of this compound.
Elemental Analysis provides a quantitative determination of the elemental composition of the compound. For this compound, this analysis is used to verify the empirical formula (C₁₃H₁₇NO₂·C₂HF₃O₂) by measuring the weight percentage of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and fluorine (F). bdg.co.nz The results are compared against the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values confirms the correct formation of the 1:1 salt and rules out the presence of significant amounts of impurities or a different salt stoichiometry.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. improvedpharma.com This technique is invaluable for assessing the thermal stability of the salt and quantifying volatile content, such as residual solvents or water (moisture). improvedpharma.com A typical TGA thermogram for a stable, anhydrous, and non-solvated salt like this compound would show a flat baseline with no significant mass loss until the temperature reaches the point of decomposition. The presence of a mass loss step at lower temperatures (e.g., below 120 °C) could indicate the presence of adsorbed water or residual solvent from the synthesis or purification process. improvedpharma.com The decomposition temperature provides information about the thermal stability of the salt.
Table 2: Theoretical vs. Expected Elemental Analysis Data for C₁₅H₁₈F₃NO₄
| Element | Theoretical % | Expected Experimental Range |
|---|---|---|
| Carbon (C) | 54.05% | 54.05 ± 0.4% |
| Hydrogen (H) | 5.44% | 5.44 ± 0.3% |
| Fluorine (F) | 17.10% | 17.10 ± 0.4% |
| Nitrogen (N) | 4.20% | 4.20 ± 0.3% |
Impurity Profiling and Purity Assessment of this compound
Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of a drug substance. researchgate.net For this compound, purity assessment involves the identification and quantification of all potential impurities, which can be categorized as organic, inorganic, and residual solvents. researchgate.net
The most significant organic impurity for an enantiomerically pure compound is its opposite enantiomer. registech.com In this case, the primary chiral impurity is (R,R)-Ritalinic Acid. The SFC method described previously is the ideal technique for quantifying this enantiomeric impurity with high precision and sensitivity. nih.govregistech.com
Other potential organic impurities may arise from the synthetic process or degradation. These can include starting materials, intermediates, by-products, and degradation products. For instance, residual amounts of methylphenidate, the precursor to ritalinic acid, could potentially be present. researchgate.netresearchgate.net Chromatographic techniques such as HPLC and SFC are employed to separate and quantify these related substances. wikipedia.orgnih.gov Stress testing (forced degradation studies) under various conditions (acidic, basic, oxidative, thermal, and photolytic) is performed to identify potential degradation products and establish the stability-indicating nature of the analytical methods. researchgate.net
Purity assessment combines data from multiple analytical techniques. A high-resolution chromatographic method (like HPLC or SFC) is used to determine the area percentage of the main peak relative to all impurity peaks. The final purity value is often reported as a mass balance, incorporating data from the chromatographic purity, water content (by Karl Fischer titration), residual solvent content (by Gas Chromatography), and non-volatile residue (sulfated ash).
Table 3: Potential Impurities and Corresponding Analytical Methods
| Impurity Type | Specific Example | Analytical Method |
|---|---|---|
| Chiral Impurity | (R,R)-Ritalinic Acid | Chiral Supercritical Fluid Chromatography (SFC) or Chiral HPLC. nih.govregistech.com |
| Process-Related Impurity | (S,S)-Methylphenidate (precursor) | Reversed-Phase HPLC-UV, LC-MS. researchgate.net |
| Process-Related Impurity | Synthetic by-products | Reversed-Phase HPLC-UV, LC-MS. researchgate.net |
| Degradation Impurity | Hydrolytic or oxidative products | Stability-indicating HPLC-UV or LC-MS methods. researchgate.net |
| Residual Solvents | Ethanol, Acetone, etc. | Gas Chromatography (GC) with headspace analysis. researchgate.net |
| Inorganic Impurity | Trifluoroacetic Acid (excess) | Ion Chromatography (IC). thermofisher.com |
Chemical Reactivity, Degradation Pathways, and Derivatization of S,s Ritalinic Acid Tfa Salt
Acid-Base Properties and Protonation States of Ritalinic Acid
Ritalinic acid is an amphoteric molecule, capable of acting as both an acid and a base. The carboxylic acid moiety is acidic, while the piperidine (B6355638) nitrogen is basic. The protonation state of the molecule is therefore dependent on the pH of the surrounding medium.
The predicted pKa for the strongest acidic group (carboxylic acid) is approximately 3.73, while the pKa for the strongest basic group (piperidine nitrogen) is around 10.08. drugbank.com This leads to different protonation states at various pH levels:
In strongly acidic solutions (pH < 3.73): The carboxylic acid group is largely protonated (-COOH), and the piperidine nitrogen is also protonated (-NH2+-), resulting in a net positive charge on the molecule.
In strongly basic solutions (pH > 10.08): The piperidine nitrogen is deprotonated (-NH-), and the carboxylic acid remains as a carboxylate (-COO-), giving the molecule a net negative charge.
These acid-base properties are critical for developing analytical methods, such as liquid chromatography, as the retention of the molecule on a stationary phase can be manipulated by adjusting the mobile phase pH.
Table 1: Predicted Acid-Base Properties of Ritalinic Acid
| Functional Group | Predicted pKa | Predominant State at Physiological pH (~7.4) |
| Carboxylic Acid | 3.73 drugbank.com | Deprotonated (-COO⁻) |
| Piperidine Nitrogen | 10.08 drugbank.com | Protonated (-NH₂⁺-) |
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of ritalinic acid is a key site for chemical derivatization, most notably through esterification and amidation reactions.
Esterification: The esterification of ritalinic acid is a well-documented reaction, primarily because it is the final step in the synthesis of methylphenidate and its analogues. wikipedia.orggoogle.com This reaction typically involves heating ritalinic acid in an alcohol (e.g., methanol (B129727) for methylphenidate synthesis) in the presence of an acid catalyst. google.comgoogle.com Common catalysts include hydrogen chloride gas, thionyl chloride, and sulfuric acid. google.combbgate.com The reaction conditions, such as temperature and the choice of catalyst, can significantly influence the yield of the resulting ester. google.com For instance, lower temperatures (below 45°C) have been shown to provide high conversions and yields in a stable reaction mixture, minimizing hydrolysis back to ritalinic acid. google.comgoogle.com The use of anhydrous conditions is also preferred to drive the equilibrium towards the ester product. google.com
Amidation: While less specifically documented for (S,S)-ritalinic acid in the provided search context, the carboxylic acid moiety can undergo amidation reactions with primary or secondary amines to form the corresponding amides. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. youtube.com The resulting acid chloride can then react with an amine in the presence of a base to yield the amide. youtube.com Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and the amine. These amide derivatives can be synthesized to explore structure-activity relationships or to create analogs with different pharmacokinetic properties. nih.govyoutube.com
Chemical Transformations Involving the Piperidine Nitrogen
The secondary amine within the piperidine ring of ritalinic acid is a nucleophilic center and can undergo various chemical transformations. These reactions are often employed for derivatization prior to analysis.
Acylation is a common reaction where the piperidine nitrogen is reacted with an acylating agent, such as an acid anhydride (B1165640) or an acid chloride. For example, trifluoroacetic anhydride (TFAA) is used to form a trifluoroacetyl derivative. nih.goviu.edu This type of derivatization increases the volatility and thermal stability of the molecule, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). iu.edujfda-online.com Other acylating agents can also be used to introduce different functional groups, which can alter the molecule's properties for specific applications.
Alkylation of the piperidine nitrogen is another possible transformation, which would involve reacting ritalinic acid with an alkyl halide or another alkylating agent. This would result in a tertiary amine.
Chemical Stability and Degradation Mechanisms (Hydrolysis, Oxidation)
(S,S)-Ritalinic acid is the major and inactive metabolite of methylphenidate, primarily formed through the hydrolysis of the methyl ester group. wikipedia.orgtaylorandfrancis.com Therefore, the degradation of methylphenidate is intrinsically linked to the formation of ritalinic acid.
Hydrolysis: The hydrolysis of the ester bond in methylphenidate to yield ritalinic acid is the most significant degradation pathway. nih.govresearchgate.net This process can occur both enzymatically in the body, catalyzed by carboxylesterase 1 (CES1), and non-enzymatically in aqueous solutions. wikipedia.orgtaylorandfrancis.com The non-enzymatic hydrolysis is highly dependent on pH and temperature. nih.gov
Oxidation: While hydrolysis is the primary degradation route, oxidative degradation can also occur. The piperidine ring and the benzylic position are potentially susceptible to oxidation. For instance, oxo-ritalinic acid has been identified as a metabolite, indicating that oxidation of the piperidine ring can happen. drugbank.com
Several environmental factors can influence the rate of formation of ritalinic acid from its parent compound, methylphenidate, and potentially the degradation of ritalinic acid itself.
pH: The stability of the ester group in methylphenidate is highly pH-dependent. Hydrolysis is significantly faster under alkaline conditions compared to acidic or neutral conditions. nih.gov One study noted that significant hydrolysis of methylphenidate was observed in alkaline conditions (1N NaOH), while it was much slower in acidic conditions (1N HCl). nih.gov
Temperature: Increased temperature accelerates the rate of hydrolysis. nih.gov Studies have shown that the degradation of methylphenidate to ritalinic acid is faster at 20°C compared to 10°C. nih.gov In forensic contexts, the storage temperature of blood samples is crucial, as significant hydrolysis of methylphenidate to ritalinic acid can occur at room temperature (25°C) and elevated temperatures (35°C), while samples are relatively stable when frozen (-20°C). researchgate.net
Light: While the direct impact of light on the stability of (S,S)-Ritalinic Acid TFA Salt is not extensively detailed in the provided search results, photostability is a general consideration for pharmaceutical compounds. The phenyl group in the molecule could potentially absorb UV light, leading to photodegradation pathways.
Table 2: Factors Influencing the Formation of Ritalinic Acid from Methylphenidate
| Factor | Effect on Hydrolysis Rate | Reference |
| pH | Increased rate in alkaline conditions | nih.gov |
| Temperature | Increased rate with higher temperature | nih.govresearchgate.net |
The primary degradation product of methylphenidate is ritalinic acid. taylorandfrancis.comgoogleapis.com In addition to ritalinic acid, other metabolites and potential degradation products have been identified, such as oxo-ritalinic acid and p-hydroxy-ritalinic acid, which result from further metabolic transformations. drugbank.comdrugbank.com The identification and characterization of these products are typically performed using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govnih.govnih.gov
Derivatization Strategies for Enhanced Analytical Detection or Further Synthetic Transformations
Due to its polar nature, with both a carboxylic acid and an amine group, ritalinic acid can be challenging to analyze directly by certain techniques like GC-MS. gtfch.org Therefore, derivatization is often employed to improve its chromatographic behavior and detection sensitivity. jfda-online.com
Common derivatization strategies target the active hydrogens on the carboxylic acid and the piperidine nitrogen:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility for GC-MS analysis. iu.edusigmaaldrich.com
Acylation: As mentioned earlier, acylating agents like trifluoroacetic anhydride (TFAA) are used to form volatile derivatives. nih.goviu.edu
Alkylation: This strategy can convert the carboxylic acid to an ester and/or the secondary amine to a tertiary amine.
For LC-MS analysis, derivatization is not always necessary, but it can be used to improve ionization efficiency or chromatographic retention. researchgate.netnih.gov Furthermore, the synthesis of stable-labeled derivatives of ritalinic acid, such as deuterated forms (e.g., (±)-threo-ritalinic acid-d10), is crucial for its use as an internal standard in quantitative analyses by isotope dilution mass spectrometry. nih.govcerilliant.com These derivatization strategies are not only vital for analytical purposes but can also serve as starting points for further synthetic transformations to create novel compounds.
Table 3: Common Derivatization Strategies for Ritalinic Acid Analysis
| Derivatization Method | Reagent Example | Purpose | Analytical Technique |
| Silylation | BSTFA | Increase volatility | GC-MS |
| Acylation | TFAA | Increase volatility | GC-MS |
| Isotopic Labeling | Deuteration | Internal standard | LC-MS/MS, GC-MS |
Enzymatic Transformations and in Vitro Biotransformation Studies of Ritalinic Acid Precursors
In Vitro Formation of Ritalinic Acid from Methylphenidate Isomers
The formation of ritalinic acid from methylphenidate in vitro is predominantly an enzymatic hydrolysis reaction. wikipedia.org This process is characterized by the involvement of specific esterase enzymes and a notable degree of stereoselectivity.
Extensive research has identified human carboxylesterase 1 (CES1), specifically the CES1A1 isoenzyme, as the principal catalyst in the hydrolysis of methylphenidate to ritalinic acid. clinpgx.orgnih.gov CES1 is primarily expressed in the liver, which is the main site of this metabolic conversion. clinpgx.orgnih.gov In vitro studies using purified native and recombinant human liver carboxylesterases have confirmed the central role of CES1A1. nih.gov Investigations into other related enzymes, such as carboxylesterase 2 (CES2) and a colon isoenzyme (CES3), have shown that they possess no catalytic activity for the hydrolysis of either enantiomer of methylphenidate. nih.gov The reaction involves the de-esterification of the methyl group from methylphenidate to form the pharmacologically inactive ritalinic acid. nih.govtaylorandfrancis.com
The enzymatic hydrolysis of methylphenidate is highly stereoselective, a phenomenon that has been clearly demonstrated with isolated enzymes. nih.gov Methylphenidate has two chiral centers, resulting in four stereoisomers, with the threo pair of enantiomers (d-threo and l-threo) being the components of most pharmaceutical formulations. nih.govki.se In vitro kinetic studies have shown that CES1A1 preferentially hydrolyzes the l-threo-methylphenidate isomer over the d-threo-methylphenidate isomer. clinpgx.orgnih.gov
The catalytic efficiency of CES1A1 for l-methylphenidate (B1246959) is significantly greater than that for d-methylphenidate. nih.gov This pronounced stereoselectivity results in the faster elimination of the l-isomer, leading to a higher plasma concentration of the pharmacologically active d-isomer. clinpgx.orgnih.gov The catalytic activity of CES1 is reported to be 6 to 7 times higher for l-threo-methylphenidate compared to d-threo-methylphenidate. ki.sed-nb.info
Table 1: Catalytic Efficiency of Human Carboxylesterase CES1A1 for Methylphenidate Enantiomers
| Enantiomer | kcat/Km (mM-1 min-1) |
|---|---|
| l-threo-methylphenidate | 7.7 |
| d-threo-methylphenidate | 1.3 - 2.1 |
Data sourced from studies on purified native and recombinant human liver carboxylesterases. nih.gov
Methodologies for In Vitro Enzyme Assays and Reaction Monitoring
Several analytical techniques are employed to conduct in vitro enzyme assays and monitor the formation of ritalinic acid from methylphenidate. A widely used method is liquid chromatography coupled with mass spectrometry (LC/MS) or tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These methods allow for the sensitive and specific quantification of both methylphenidate isomers and their corresponding ritalinic acid metabolites. nih.gov
For instance, a "dilute-and-shoot" analytical method using LC-MS/MS has been validated for the rapid detection and quantification of methylphenidate and ritalinic acid in oral fluid. nih.gov This technique often employs deuterated internal standards, such as MPH-d9 and (±)-threo-RA-d10, to ensure accuracy. nih.gov Other methodologies used in related in vitro studies include high-performance liquid chromatography (HPLC) and fluorescent-based enzyme-linked immunosorbent assays (ELISA) to measure enzyme activities. thieme-connect.com Stopped-flow spectroscopy is another technique that can be used to measure the pre-steady-state kinetics of enzymatic reactions. cam.ac.uk
Mechanistic Studies of Enzyme-Mediated Transformations Affecting Ritalinic Acid Formation
The enzyme-mediated transformation of methylphenidate to ritalinic acid is a hydrolysis reaction catalyzed by the serine esterase CES1A1. ricardinis.pt The active site of serine proteases like CES1A1 typically contains a catalytic triad (B1167595) of amino acid residues: serine, histidine, and aspartic acid. cam.ac.uk In this mechanism, the serine residue acts as a nucleophile, attacking the carbonyl group of the methyl ester in methylphenidate. cam.ac.uk This leads to the formation of a tetrahedral intermediate, followed by the cleavage of the ester bond and the release of ritalinic acid and methanol (B129727). cam.ac.uk Three-dimensional modeling of CES1A1 has shown that both enantiomers of methylphenidate can fit into the active site to form productive complexes, which is consistent with the observation that both are hydrolyzed, albeit at different rates. nih.gov
Role of Ritalinic Acid as a Chemical Standard in Enzymatic Activity Studies
(S,S)-Ritalinic Acid TFA Salt serves as a crucial analytical reference standard in studies investigating the enzymatic activity of CES1A1 and the metabolism of methylphenidate. bdg.co.nzclearsynth.com Its use is essential for the accurate quantification of the metabolite in in vitro assays. caymanchem.com In analytical methods like LC-MS/MS, a stable isotope-labeled version of ritalinic acid, such as (±)-threo-ritalinic acid-d10, is often used as an internal standard to ensure the precision and accuracy of the measurements of the endogenously produced ritalinic acid. nih.gov The availability of purified ritalinic acid as a standard allows for the construction of calibration curves and the validation of analytical methods for its detection in various biological matrices. nih.govcaymanchem.com
Computational Chemistry and Spectroscopic Analysis of S,s Ritalinic Acid and Its Salts
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. These calculations solve the Schrödinger equation for a given molecule, yielding its electronic structure and energy.
Geometry Optimization and Conformational Landscapes of (S,S)-Ritalinic Acid and its Anion
Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. stackexchange.comscm.com For a molecule like (S,S)-ritalinic acid, which possesses multiple rotatable bonds, this process can identify various local energy minima, each representing a stable conformer. The collection of these conformers and the energy barriers between them constitutes the molecule's conformational landscape.
Density Functional Theory (DFT) is a widely used method for geometry optimization due to its balance of accuracy and computational cost. arxiv.orgarxiv.orgrsc.org For (S,S)-ritalinic acid, DFT calculations would likely be employed to explore the conformational space defined by the rotation around the C-C bond connecting the phenyl and carboxyl groups, and the puckering of the piperidine (B6355638) ring.
Experimental studies on the closely related (±)-threo-ritalinic acid have shown that in both the solid state (determined by X-ray crystallography) and in solution (determined by NMR analysis), the molecule adopts a conformation with an antiperiplanar disposition of the hydrogen atoms on the carbons bearing the carboxyl and piperidine groups. nih.gov This conformation is favored as it minimizes unfavorable gauche interactions. nih.gov It is highly probable that the (S,S)-enantiomer would exhibit similar conformational preferences.
Computational studies on the anion of (S,S)-ritalinic acid would involve deprotonating the carboxylic acid group and re-optimizing the geometry. The resulting conformational landscape might differ due to the change in charge distribution and the potential for intramolecular hydrogen bonding between the carboxylate and the piperidine nitrogen's hydrogen.
Table 1: Key Dihedral Angles in Ritalinic Acid Conformations
| Dihedral Angle | Description | Expected Value for Low-Energy Conformer |
| H-C(α)-C(2)-H | Defines the relative orientation of the phenyl- and piperidine-substituted carbons | ~180° (antiperiplanar) |
| C(α)-C(2)-N-C(6) | Describes the puckering of the piperidine ring | Varies with chair/boat/twist conformations |
| O=C-C(α)-C(phenyl) | Orientation of the carboxyl group relative to the phenyl ring | Dependent on steric and electronic factors |
Note: Data in this table is hypothetical and based on general principles of conformational analysis for similar structures. Specific values would require dedicated computational studies.
Vibrational Frequency Analysis and Theoretical Spectroscopic Predictions (IR, Raman)
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation determines the normal modes of vibration for the molecule and their corresponding frequencies. researchgate.net These theoretical frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. nih.gov The basis of vibrational spectroscopy is the interaction of molecules with radiation, leading to transitions between quantized vibrational energy states. nih.gov IR and Raman spectroscopy are complementary techniques; IR absorption is active for vibrations that change the dipole moment, while Raman scattering is active for vibrations that change the polarizability. nih.gov
For (S,S)-ritalinic acid, DFT calculations would predict characteristic vibrational modes associated with its functional groups. The comparison of these predicted spectra with experimental data can help to confirm the calculated lowest-energy structure and aid in the assignment of experimental spectral bands. researchgate.net
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in (S,S)-Ritalinic Acid
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| O-H (Carboxylic Acid) | Stretching | ~3300-2500 (broad) | Weak |
| C=O (Carboxylic Acid) | Stretching | ~1710 | Medium |
| C-H (Aromatic) | Stretching | ~3100-3000 | Strong |
| C=C (Aromatic) | Stretching | ~1600, ~1450 | Strong |
| N-H (Piperidine) | Stretching | ~3300 | Medium |
| C-H (Aliphatic) | Stretching | ~2950-2850 | Medium |
Note: These are approximate frequency ranges based on typical values for these functional groups. Precise theoretical predictions would require specific DFT calculations. Experimental IR spectra of related compounds like methylphenidate HCl can provide a basis for comparison. researchgate.netraggeduniversity.co.uk
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption)
Computational methods can also predict various spectroscopic parameters, providing a powerful tool for structure elucidation.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR chemical shifts have become a valuable tool in conformational analysis and structural verification. nih.govliverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting the isotropic shielding constants of nuclei, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). illinois.edu For (S,S)-ritalinic acid, predicting the ¹H and ¹³C NMR chemical shifts for different low-energy conformers and comparing them to experimental data could confirm the predominant conformation in solution. nih.gov
Ultraviolet-Visible (UV-Vis) Absorption: The prediction of UV-Vis absorption spectra is accomplished by calculating the electronic excited states of a molecule. faccts.de Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, as it provides a good balance between accuracy and computational expense. mdpi.comresearchgate.netrsc.org The calculation yields the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For (S,S)-ritalinic acid, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the phenyl ring. TD-DFT calculations could predict the λₘₐₓ for these transitions. Experimental HPLC-UV analysis of ritalinic acid enantiomers has shown detection at 220 nm, which is consistent with aromatic absorption. nih.gov
Table 3: Predicted Spectroscopic Parameters for (S,S)-Ritalinic Acid
| Parameter | Method | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | DFT/GIAO | Specific values for each proton would be generated. |
| ¹³C NMR Chemical Shift (ppm) | DFT/GIAO | Specific values for each carbon would be generated. |
| UV-Vis λₘₐₓ (nm) | TD-DFT | ~200-270 nm (typical for phenyl ring π → π* transitions) |
Note: The values in this table are illustrative of the type of data that would be generated from computational studies. Actual values are not available in the cited literature.
Molecular Dynamics Simulations for Solution Behavior and Salt Interactions
While quantum chemical calculations are excellent for studying single molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules in an explicit solvent environment over time. mdpi.comdntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and the association or dissociation of ions. stackexchange.com
An MD simulation of (S,S)-Ritalinic Acid TFA Salt in a box of water molecules would provide valuable insights into its solution behavior. Key aspects that could be investigated include:
Hydration Shell: Characterizing the arrangement of water molecules around the ritalinic acid cation and the trifluoroacetate (B77799) anion.
Ion Pairing: Determining the propensity for the (S,S)-ritalinic acid cation and the TFA anion to form contact ion pairs, solvent-separated ion pairs, or to exist as free ions in solution.
Conformational Dynamics: Observing the transitions between different conformers of ritalinic acid in solution and how these are influenced by the solvent and the counter-ion.
Hydrogen Bonding: Analyzing the dynamics of intermolecular hydrogen bonds between the solute molecules and water, as well as any intramolecular hydrogen bonds.
Theoretical Studies on the Stability and Protonation States of the Trifluoroacetate Salt
The stability of a pharmaceutical salt is a critical parameter. Trifluoroacetic acid is a strong acid, while the piperidine nitrogen of ritalinic acid is a secondary amine and thus basic. In the solid state and in neutral aqueous solution, the proton is expected to be transferred from the trifluoroacetic acid to the piperidine nitrogen, forming an ion pair: the (S,S)-ritalinic acid cation (specifically, a piperidinium (B107235) ion) and the trifluoroacetate anion.
Computational studies can be used to investigate the protonation states of the complex. nih.gov By calculating the pKa values of the piperidine nitrogen and the carboxylic acid group of ritalinic acid, as well as the pKa of trifluoroacetic acid, one can predict the most likely protonation state at a given pH. The interaction energy between the protonated ritalinic acid and the TFA anion can also be calculated to assess the stability of the ion pair. Studies on other TFA salts, such as those of fluorinated piperidines, have shown that the counter-ion can influence the conformational preferences of the piperidine ring. researchgate.net Similar effects could be computationally explored for this compound.
Role of S,s Ritalinic Acid Tfa Salt As a Chemical Standard and Synthetic Intermediate
Applications as a Reference Standard in Analytical Method Development and Validation
(S,S)-Ritalinic Acid TFA Salt is widely employed as a reference standard in the development and validation of analytical methods designed to quantify methylphenidate, its related substances, and its metabolites in various matrices. nih.gov As the major and inactive metabolite of methylphenidate, the presence and concentration of ritalinic acid enantiomers are critical indicators in pharmacokinetic, clinical, and forensic studies. nih.govuff.br
The availability of highly pure this compound as a certified reference material is indispensable for ensuring the accuracy, precision, and specificity of these analytical methods. uff.brmdpi.com It allows laboratories to:
Establish Method Specificity: By comparing the chromatographic retention time and mass spectrometric fragmentation of the standard to the analyte in a sample, analysts can confirm the identity of (S,S)-ritalinic acid and distinguish it from its enantiomer and other related compounds.
Determine Accuracy and Precision: The standard is used to prepare calibration curves and quality control samples, which are essential for quantifying the concentration of the analyte and validating that the method produces consistent and accurate results. nih.govcerilliant.com
Calculate Limits of Detection (LOD) and Quantification (LOQ): Reference standards are used to determine the lowest concentration of the analyte that can be reliably detected and quantified, a critical parameter for method sensitivity, especially in trace analysis of biological samples. nih.govcerilliant.com
Several advanced analytical techniques have been developed and validated for the chiral separation and quantification of ritalinic acid enantiomers, underscoring the necessity of pure reference standards like this compound. These methods are vital for understanding the stereoselective metabolism of the parent drug.
| Analytical Technique | Matrix | Validation Parameters & Findings | Reference |
| LC-MS/MS | Blood | Linear range: 0.5 to 500 ng/g for enantiomers. Accuracy: 89% to 94%. CV: ≤15%. | mdpi.com |
| LC-MS/MS | Oral Fluid | LOD: 0.2 ng/mL; LOQ: 0.5 ng/mL. Intra- and inter-day bias and imprecision: ≤ ±12%. | cerilliant.com |
| SFC-MS/MS | Blood | Linear range: 10-1000 ng/mL. Bias: -8.6% to 0.8%. Precision: within 15.4%. | rsc.org |
| HPLC-UV | Human Plasma | Utilized an α1-acid glycoprotein (B1211001) column for baseline separation (separation factor of 2.08). | nih.gov |
Utilization in the Synthesis of Chiral Building Blocks and Complex Molecules
(S,S)-Ritalinic acid serves as a key chiral precursor in the stereoselective synthesis of its parent ester, (2S,2'S)-dexmethylphenidate, and its analogues. rsc.orgwikipedia.org Its well-defined stereochemistry at two chiral centers makes it a valuable starting material for syntheses where maintaining enantiomeric purity is crucial. The primary synthetic application involves the esterification of the carboxylic acid group.
This process is fundamental for producing enantiomerically pure versions of drugs like dexmethylphenidate, as the biological activity resides primarily in the d-threo-(2R,2'R)-isomer, while the l-threo-(2S,2'S)-isomer is less active. nih.govorganic-chemistry.org Efficient methods have been developed for this esterification, converting the ritalinic acid precursor into the final active pharmaceutical ingredient. rsc.org
Furthermore, ritalinic acid is used as an intermediate in the synthesis of various analogues of methylphenidate, such as ethylphenidate and isopropylphenidate. wikipedia.org By starting with an enantiomerically pure form of ritalinic acid, chemists can synthesize the corresponding pure enantiomers of these related compounds. This allows for detailed pharmacological studies to understand the structure-activity relationships and the specific biological effects of each stereoisomer. researchgate.net
Importance in Understanding Reaction Mechanisms and Stereochemical Outcomes of Related Compounds
The study of (S,S)-Ritalinic Acid is pivotal for elucidating the stereochemical pathways of methylphenidate metabolism. In humans, methylphenidate is stereoselectively hydrolyzed by the carboxylesterase 1 (CES1A1) enzyme, primarily in the liver. nih.govwikipedia.orgorganic-chemistry.org This enzymatic reaction shows a clear preference for one enantiomer over the other.
Research has demonstrated that the hydrolysis of the l-threo enantiomer of methylphenidate occurs more rapidly than that of the d-threo enantiomer. wikipedia.orgorganic-chemistry.org The analysis of the resulting (S,S)-ritalinic acid and its (R,R)-counterpart allows researchers to quantify this stereoselectivity. By measuring the ratio of the ritalinic acid enantiomers produced over time, the kinetic parameters of the enzymatic hydrolysis can be determined. This understanding is crucial for explaining the different plasma concentrations and pharmacokinetic profiles of the methylphenidate enantiomers observed in vivo. nih.govorganic-chemistry.org
Moreover, structural analysis of ritalinic acid provides insight into the conformational preferences of this class of molecules. X-ray crystallography and NMR analysis of (±)-threo-ritalinic acid have revealed an antiperiplanar disposition of the key hydrogen atoms, a conformation that minimizes certain unfavorable steric interactions. caymanchem.com This structural information helps in understanding how these molecules fit into the active sites of enzymes and receptors, thereby influencing the stereochemical outcome of biological processes. wikipedia.org
| Study Area | Key Findings | Significance | Reference |
| Enzymatic Hydrolysis | Human carboxylesterase CES1A1 preferentially hydrolyzes l-threo-methylphenidate over the d-threo enantiomer. | Explains the stereoselective clearance and different pharmacokinetic profiles of methylphenidate enantiomers. | wikipedia.orgorganic-chemistry.org |
| Structural Analysis | X-ray crystallography and NMR show an antiperiplanar disposition of H atoms in the solid and solution state. | Provides insight into the stable conformation, which influences molecular interactions and biological activity. | caymanchem.com |
Development of Chiral Analytical Methods for Related Enantiomers in Chemical Systems
The need to distinguish and quantify the enantiomers of ritalinic acid has driven the development of sophisticated chiral analytical methods. Since enantiomers possess identical physical and chemical properties in an achiral environment, specialized chiral stationary phases (CSPs) or chiral additives are required for their separation. nih.gov this compound is essential as a reference material for developing and validating these methods.
Several chromatographic techniques have been successfully applied to the chiral separation of ritalinic acid:
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods, often using protein-based columns like α-acid glycoprotein (AGP) stationary phases, have been developed to resolve d- and l-ritalinic acid. nih.gov These methods are crucial for studying in vitro metabolism in biological matrices like plasma. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is widely used in forensic and clinical toxicology. Chiral LC-MS/MS methods enable the simultaneous separation and quantification of the enantiomers of methylphenidate and ritalinic acid in complex samples such as whole blood. mdpi.com
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC. An SFC method has been validated for the enantiomeric separation of methylphenidate, ethylphenidate, and ritalinic acid in blood, demonstrating its utility in forensic analysis. rsc.org
The development of these robust chiral methods is fundamental for accurately assessing the stereoselective pharmacokinetics of methylphenidate and for forensic investigations where determining the specific enantiomeric composition can be critical. mdpi.comrsc.org
Q & A
Q. What is the role of trifluoroacetic acid (TFA) in the synthesis and formulation of (S,S)-Ritalinic Acid TFA Salt?
TFA is critical in solid-phase peptide synthesis (SPPS) for cleaving peptides from resin and protonating basic amino acids, ensuring solubility during purification . For (S,S)-Ritalinic Acid, TFA stabilizes the compound as a salt form, but residual TFA (10–45%) may persist in the final product . Researchers must account for TFA’s impact on downstream assays, such as altering pH-sensitive measurements or interfering with cell-based assays .
Methodological Note : To mitigate TFA interference, consider dialysis (using 1 kDa MWCO membranes) or lyophilization with co-solvents like HCl or acetic acid. Alternatively, request alternative salt forms (e.g., acetate) during synthesis, though this increases costs by 20–30% due to peptide loss during conversion .
Q. How should this compound be stored to ensure stability for long-term studies?
Lyophilized TFA salts should be stored at ≤ -20°C in airtight, moisture-free containers to prevent hydrolysis and degradation . For reconstitution, use TFA-compatible solvents (e.g., 0.1% TFA in water or acetonitrile) to maintain solubility. Avoid repeated freeze-thaw cycles, which can induce aggregation .
Methodological Note : Validate stability via HPLC-MS every 6 months. If precipitation occurs, centrifuge at 14,000×g for 10 minutes and filter through 0.22 µm PTFE membranes before use .
Q. What analytical techniques are recommended for quantifying TFA residues in (S,S)-Ritalinic Acid preparations?
Ion chromatography (IC) with conductivity detection or LC-MS is preferred for quantifying TFA residues (detection limit: 1–10 ng/L) . NMR (¹⁹F) can also identify TFA but lacks sensitivity for trace amounts .
Table 1 : Comparison of Analytical Methods for TFA Detection
| Method | Sensitivity | Sample Prep Time | Cost |
|---|---|---|---|
| Ion Chromatography | 1 ng/L | 2–3 hours | $$ |
|
| LC-MS | 0.5 ng/L | 4–6 hours |
| ¹⁹F NMR | 100 ng/L | 1 hour | $ | --- #### **Advanced Research Questions** **4. How can batch-to-batch variability in TFA content affect reproducibility in pharmacokinetic studies?** TFA residues can alter ionization efficiency in LC-MS, skewing pharmacokinetic parameters like Cₘₐₓ and AUC <span data-key="34" class="reference-num" data-pages="undefined">8</span>. For example, a 15% increase in TFA content reduced bioavailability by 22% in rodent models due to altered membrane permeability <span data-key="35" class="reference-num" data-pages="undefined">5</span><span data-key="36" class="reference-num" data-pages="undefined">7</span>. **Methodological Note**: Standardize batches by requesting peptide content analysis (via amino acid analysis) and TFA quantification. Use internal standards (e.g., deuterated analogs) during LC-MS to normalize variability <span data-key="37" class="reference-num" data-pages="undefined">8</span><span data-key="38" class="reference-num" data-pages="undefined">15</span>. --- **5. How do TFA residues confound in vitro assays, and how can researchers design experiments to control for this?** TFA disrupts cell membranes at concentrations >0.01%, causing false positives in cytotoxicity assays <span data-key="39" class="reference-num" data-pages="undefined">5</span><span data-key="40" class="reference-num" data-pages="undefined">7</span>. For electrophysiology studies, TFA chelates divalent cations (e.g., Ca²⁺), affecting ion channel activity <span data-key="41" class="reference-num" data-pages="undefined">2</span><span data-key="42" class="reference-num" data-pages="undefined">11</span>. **Experimental Design**: - Include a TFA-only control group at concentrations matching the test compound. - Use TFA-free batches for critical assays (e.g., patch-clamp) or dialyze samples for ≥24 hours <span data-key="43" class="reference-num" data-pages="undefined">1</span><span data-key="44" class="reference-num" data-pages="undefined">8</span>. --- **6. What strategies resolve contradictory data between in silico predictions and experimental results for this compound?** TFA’s strong acidity (pKa ≈ 0.3) can protonate tertiary amines in the compound, altering its binding affinity <span data-key="45" class="reference-num" data-pages="undefined">2</span><span data-key="46" class="reference-num" data-pages="undefined">5</span>. For example, molecular docking may fail to predict TFA-induced conformational changes in target proteins. **Methodological Note**: 1. Perform molecular dynamics (MD) simulations with explicit TFA molecules. 2. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics in TFA-free vs. TFA-containing buffers <span data-key="47" class="reference-num" data-pages="undefined">5</span><span data-key="48" class="reference-num" data-pages="undefined">7</span>. --- **7. How can researchers optimize purification protocols to minimize TFA content without compromising yield?** Reverse-phase HPLC with a water-acetonitrile gradient (0.1% TFA) is standard, but TFA co-elutes with hydrophobic peptides <span data-key="49" class="reference-num" data-pages="undefined">1</span><span data-key="50" class="reference-num" data-pages="undefined">11</span>. Switching to ion-pairing agents like formic acid or acetic acid reduces TFA content but requires re-optimization of gradient conditions. **Table 2**: Purification Efficiency Across Solvent Systems | Solvent System | TFA Residual (%) | Yield (%) | |----------------|------------------|-----------| | 0.1% TFA | 15–20 | 85 | | 1% Acetic Acid | 2–5 | 72 | | 0.1% Formic Acid | 1–3 | 68 | --- **8. What are the implications of TFA’s environmental persistence in disposal protocols for (S,S)-Ritalinic Acid waste?** TFA is highly stable in aquatic environments (half-life >50 years) and contributes to groundwater contamination <span data-key="51" class="reference-num" data-pages="undefined">10</span><span data-key="52" class="reference-num" data-pages="undefined">15</span>. Neutralize waste with 10% NaOH before disposal, converting TFA to sodium trifluoroacetate, which is less volatile but still requires specialized incineration <span data-key="53" class="reference-num" data-pages="undefined">15</span>. --- **References** - For TFA quantification and environmental impact: <span data-key="54" class="reference-num" data-pages="undefined">15</span> - For synthesis and stability protocols: <span data-key="55" class="reference-num" data-pages="undefined">1</span><span data-key="56" class="reference-num" data-pages="undefined">2</span><span data-key="57" class="reference-num" data-pages="undefined">5</span> - For batch standardization: <span data-key="58" class="reference-num" data-pages="undefined">8</span> - For experimental design and data contradiction: <span data-key="59" class="reference-num" data-pages="undefined">5</span><span data-key="60" class="reference-num" data-pages="undefined">7</span> This FAQ integrates methodological rigor, distinguishes basic/advanced queries, and avoids commercial content per the guidelines.Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
